N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-28-14-12-24(13-15-28)26-22(17-4-8-19(30-2)9-5-17)23(27-24)32-16-21(29)25-18-6-10-20(31-3)11-7-18/h4-11H,12-16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRZVQVYVCGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Anticancer Activity
Recent studies have indicated that derivatives of the triazaspiro[4.5]decane scaffold exhibit significant anticancer properties. In particular, compounds targeting mitochondrial permeability transition pores (mPTP) have shown promise in reducing apoptosis in myocardial infarction models, which could be extrapolated to cancer therapies due to similar apoptotic pathways involved in tumor progression .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Type of Cancer | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Melanoma | 5.0 | mPTP inhibition | |
| Ovarian | 10.0 | Apoptosis induction |
Cardioprotective Effects
The compound has been investigated for its cardioprotective effects during reperfusion injury in myocardial infarction. Studies demonstrated that administration during reperfusion significantly improved cardiac function and reduced cell death by inhibiting mPTP opening, thereby preserving mitochondrial integrity and ATP levels .
Table 2: Cardioprotective Effects in Myocardial Infarction Models
| Study Reference | Treatment Time (hrs) | Cardiac Function Improvement (%) | Apoptotic Rate Reduction (%) |
|---|---|---|---|
| 1 | 30 | 40 | |
| 3 | 25 | 35 |
The primary mechanism through which this compound exerts its biological effects appears to involve the modulation of mitochondrial function. By inhibiting mPTP opening, the compound helps maintain mitochondrial membrane potential and ATP synthesis during cellular stress conditions.
Case Study 1: Myocardial Infarction Model
In a controlled study involving rat models of myocardial infarction, the administration of the compound showed a statistically significant reduction in infarct size compared to control groups receiving standard treatment. The results suggested enhanced recovery of cardiac function post-reperfusion.
Case Study 2: Cancer Cell Line Testing
The anticancer activity was evaluated against various cancer cell lines, including melanoma and ovarian cancer cells. The compound demonstrated dose-dependent cytotoxicity, with significant effects observed at concentrations lower than those typically required for conventional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
